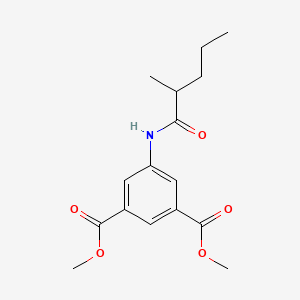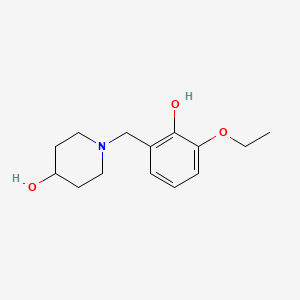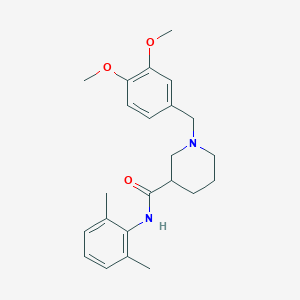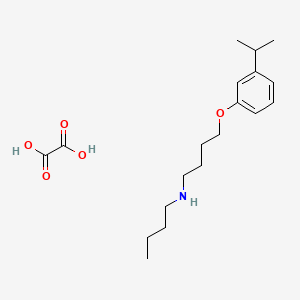
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a benzene ring substituted with two methyl groups, a 2-methylpentanamido group, and two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.
Amidation: The 5-aminoisophthalic acid undergoes amidation with 2-methylpentanoyl chloride in the presence of a base such as triethylamine to form the 5-(2-methylpentanamido) derivative.
Esterification: The carboxylic acid groups are then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters can further improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-DIMETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE: Similar in structure but with different substituents on the benzene ring.
1,3-DIETHYL 5-(2-METHYLPENTANAMIDO)BENZENE-1,3-DICARBOXYLATE: Similar compound with ethyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
dimethyl 5-(2-methylpentanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-6-10(2)14(18)17-13-8-11(15(19)21-3)7-12(9-13)16(20)22-4/h7-10H,5-6H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHTYPTRNREOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5098264.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5098271.png)


![11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5098280.png)
![2-[(3-fluorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5098286.png)
![N-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5098301.png)
![3-[(4-fluorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5098309.png)
![4-[(E)-1-cyano-2-(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)ethenyl]benzoic acid](/img/structure/B5098310.png)
![2-methylpropyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5098315.png)
![N,2-dimethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5098321.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5098323.png)
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B5098331.png)

